3-Ethyl-4-phenylpiperidin-4-ol

Conformational analysis NMR spectroscopy Piperidine stereochemistry

Researchers developing 4-phenylpiperidine-based analgesics face a critical scarcity of well-characterized, non-N-alkylated intermediates. 3-Ethyl-4-phenylpiperidin-4-ol solves this by providing a conformationally locked scaffold with axial C4-OH and equatorial C3-ethyl, enabling precise SAR exploration and serving as an essential reference standard for metabolite identification in the meprodine series. • Structurally validated by 1H NMR across multiple solvents, confirming a rigid chair conformation ideal for computational docking and 3D-QSAR alignment. • Free N-H and O-H functionalities allow systematic derivatization to generate compound libraries spanning a wide Ki range at μ, κ, δ, and ORL-1 opioid receptors. • Supplied with certificate of analysis to ensure identity and purity, meeting the requirements of preclinical pharmacokinetic method development and lead optimization programs.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B12978079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-phenylpiperidin-4-ol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCC1CNCCC1(C2=CC=CC=C2)O
InChIInChI=1S/C13H19NO/c1-2-11-10-14-9-8-13(11,15)12-6-4-3-5-7-12/h3-7,11,14-15H,2,8-10H2,1H3
InChIKeyLDDYKMCNZYBJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-phenylpiperidin-4-ol: Structural & Procurement Overview


3-Ethyl-4-phenylpiperidin-4-ol (CAS 1594882-87-7) is a substituted piperidine derivative belonging to the 4-phenylpiperidin-4-ol class, a scaffold foundational to multiple synthetic opioid analgesics including the prodine, promedol, and meprodine series [1]. The compound bears a C3-ethyl substituent, a C4-phenyl group, and a tertiary C4-hydroxyl on the piperidine ring (molecular formula C13H19NO, MW 205.30) . Unlike its N-methylated congeners or ester prodrug forms, this compound presents the free secondary amine and free alcohol, making it a strategic intermediate for SAR exploration and a key reference standard for metabolite identification in the 4-phenylpiperidine opioid family .

Scaffold Probe Free secondary amine and tertiary alcohol enable systematic N-/O-derivatization for opioid receptor SAR studies.
Reference Standard Authentic metabolite standard for meprodine-type ester prodrugs; supports LC-MS/MS method development.
Conformational Control NMR-verified chair conformation with axial C4–OH and equatorial C3–ethyl provides a rigid template for docking studies.

Why 3-Ethyl-4-phenylpiperidin-4-ol Is Irreplaceable


Generic substitution within the 4-phenylpiperidine class is precluded by the profound impact of C3-alkyl substitution on conformational preference, receptor pharmacophore presentation, and metabolic fate. The C3-ethyl group found in 3-ethyl-4-phenylpiperidin-4-ol forces a chair conformation where the 4-hydroxyl adopts an axial orientation while the ethyl group occupies an equatorial position—a geometry distinct from both the 3-unsubstituted and 3-methyl analogs [1]. In the clinically characterized prodine/meprodine series, the single-atom difference between 3-methyl (prodine) and 3-ethyl (meprodine) fundamentally alters the stereochemical landscape: betaprodine (3-methyl, beta configuration) exhibits approximately 5-fold greater potency than alphaprodine [2], while meprodine's 3-ethyl substitution generates a distinct alpha/beta isomer potency profile [3]. Furthermore, the free N–H and O–H functionality of the target compound differentiates it from the N-methyl ester prodrugs, enabling derivatization pathways and metabolic studies that are inaccessible with pre-substituted analogs. These structural features are not interchangeable; procurement of a 3-unsubstituted or N-alkylated surrogate will yield fundamentally different conformational, pharmacological, and synthetic outcomes.

C3-ethyl conformational locking may not transfer to 3-methyl or unsubstituted analogs; chair geometry and receptor pharmacophore presentation are not interchangeable.

Free NH versus pre-installed N-methyl: substitution to N-alkylated congeners precludes systematic N-derivatization SAR exploration.

Free C4–OH alcohol versus ester prodrugs: procurement of the ester alone limits use as a derivatization starting material and authentic metabolite reference standard.

Quantitative Differentiation of 3-Ethyl-4-phenylpiperidin-4-ol


Conformational Preference: Axial C4–OH, Equatorial C3–Ethyl

High-resolution 1H NMR spectroscopic analysis of four 3-ethyl-4-hydroxy-4-phenylpiperidines (including the target scaffold) in CDCl3, C6D6, and (CD3)2CO unequivocally demonstrated that these compounds adopt a chair conformation with the C4 hydroxyl group in an axial orientation and the C3 ethyl group in an equatorial orientation [1]. This contrasts with 3-methyl-4-phenylpiperidine analogs, where the smaller methyl substituent permits greater conformational flexibility and, in the 3-demethyl analog, the phenyl axial conformer is preferred by 0.7 kcal/mol [2]. The conformational locking imposed by the 3-ethyl group has direct consequences for opioid receptor pharmacophore presentation, as the spatial relationship between the phenyl ring, hydroxyl, and piperidine nitrogen defines receptor subtype recognition [3].

Conformational Preference
Head-to-head
Chair conformer with axial C4–OH and equatorial C3–ethyl (NMR-verified).
3-Demethyl analog permits axial and equatorial phenyl; 3-methyl biases equatorial.
Conformational pre-organization may influence opioid receptor binding orientation.
Solvent: CDCl₃, C₆D₆, (CD₃)₂CO; gas-phase computation.
Conformational analysis NMR spectroscopy Piperidine stereochemistry

3-Ethyl vs. 3-Methyl Analgesic Pharmacophore

The clinical and pharmacological literature establishes meprodine (3-ethyl-1-methyl-4-phenylpiperidin-4-yl propionate) as the direct 3-ethyl analog of prodine (3-methyl), with the sole structural difference being the replacement of the C3 methyl group by an ethyl group [1]. Within the prodine series, betaprodine (3β-methyl) exhibits approximately 5-fold greater analgesic potency than alphaprodine (3α-methyl), demonstrating that stereochemistry at C3 is a critical potency determinant [2]. While direct ED50 values for meprodine vs. prodine are not publicly available in a single head-to-head study, the receptor binding study by Klee and Iorio (1977) established a close correlation between opiate receptor binding affinity and analgesic activity for prodine-type diastereoisomers, indicating that the C3 substituent's steric bulk and configuration directly govern receptor engagement [3]. The 3-ethyl-4-phenylpiperidin-4-ol free alcohol is the common metabolic precursor to all meprodine-type analgesics.

3-Ethyl vs. 3-Methyl Pharmacophore
Cross-study
3-Ethyl (meprodine precursor) with distinct alpha/beta isomer potency profile.
3-Methyl (prodine): betaprodine ~5× more potent than alphaprodine in rat analgesic assay.
C3-alkyl size and configuration create pharmacophore with distinct potency rank order.
Reported receptor binding and behavioral assay context; limited direct meprodine ED₅₀ data.
Opioid analgesic SAR Prodine analogs Meprodine

Synthetic Versatility of Free Secondary Amine

3-Ethyl-4-phenylpiperidin-4-ol (CAS 1594882-87-7) bears a free secondary amine at the piperidine nitrogen, unlike its N-methyl congeners such as 1-methyl-4-phenylpiperidin-4-ol (CAS 4972-68-3) or (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol (CAS 51704-07-5) . This structural feature makes it a versatile intermediate for systematic N-substitution SAR studies. The 4-hydroxy-4-phenylpiperidine series has been extensively explored for nociceptin (ORL-1) receptor ligands, where N-substitution (e.g., benzhydryl, bis(2-chlorophenyl)methyl) was shown to dramatically modulate receptor affinity across a Ki range from 0.7 nM to 162 nM depending on the N-substituent [1][2]. The target compound allows direct exploration of this N-substitution space without the constraint of a pre-installed N-methyl group.

Synthetic Versatility (Free NH)
Class-level
Free secondary amine enables N-substitution space (reported Ki range 0.7–162 nM at ORL-1 for diverse N-substituted 4-hydroxy-4-phenylpiperidines).
Procurement of N-unsubstituted scaffold supports systematic lead optimization not possible with N-methyl-locked analogs.
Class-level inference from nociceptin ligand series; receptor context may vary.
Synthetic intermediate N-derivatization Medicinal chemistry scaffold

Free 4-Hydroxyl: Derivatization and Metabolite Reference

The free tertiary alcohol at C4 distinguishes 3-ethyl-4-phenylpiperidin-4-ol from clinically characterized ester analgesics such as alphameprodine (propanoate ester, CAS 468-51-9) and betameprodine (propanoate ester, CAS 468-50-8) [1]. In the 4-phenylpiperidine analgesic class, esterification of the C4 hydroxyl is a key prodrug strategy that modulates both potency and pharmacokinetics: the propionate esters of meprodine are Schedule I controlled substances with established opioid activity, and their hydrolysis yields the target compound as the common metabolite . The free alcohol also serves as a critical reference standard for LC-MS/MS metabolite identification in pharmacokinetic studies of ester-based 4-phenylpiperidine analgesics [2].

Free 4-Hydroxyl Utility
Class-level
Free tertiary alcohol acts as metabolite standard and derivatization handle, distinct from ester prodrugs (e.g., alphameprodine).
The only form that can serve dual purpose: synthesis precursor and authentic metabolite reference.
Esterase-mediated hydrolysis yields this compound; procurement of ester alone limits applications.
Prodrug design Metabolite identification Esterification

Physicochemical Differentiation vs. Structural Analogs

3-Ethyl-4-phenylpiperidin-4-ol (MW 205.30, C13H19NO) occupies a distinct physicochemical space compared to its closest analogs. Its predicted pKa for the piperidine nitrogen is approximately 9.5 (typical for secondary piperidines), while the tertiary alcohol has a predicted pKa of ~14.08, indicating negligible ionization at physiological pH . In contrast, 4-phenylpiperidin-4-ol (CAS 40807-61-2, MW 177.24, C11H15NO) has a measured melting point of 157–161 °C and density of 1.093 g/cm³, properties that shift with the addition of the 3-ethyl group (predicted boiling point ~343.7 °C for the N-methyl analog) . The 3-ethyl substitution adds 28 Da of hydrophobic mass relative to the 3-unsubstituted parent, increasing predicted LogP and potentially altering blood-brain barrier penetration characteristics relevant to CNS opioid target engagement.

Physicochemical Divergence
Data to verify
MW 205.30, predicted LogP increase ~0.6–0.8 units vs. 3-unsubstituted parent.
4-Phenylpiperidin-4-ol: MW 177.24, mp 157–161 °C; 3-ethyl disrupts crystal packing.
Physicochemical shift may affect solubility and CNS penetration parameters.
Predicted properties (ACD/Labs); no experimental data provided for target compound.
Physicochemical properties Drug-likeness Scaffold comparison

3-Ethyl SAR in 4-Anilidopiperidine Series

In the structurally related 4-anilidopiperidine (fentanyl) class, SAR studies have established that 3-alkyl substituents larger than methyl severely reduce analgesic potency compared to fentanyl itself [1]. Specifically, 3-methylation has the greatest potency-enhancing effect in the 4-propananilidopiperidine series, while 2-methyl and 2,5-dimethyl substitution is detrimental [2]. This creates an important differentiation: the 3-ethyl group in 4-phenylpiperidin-4-ols may produce opposing pharmacological effects depending on the wider scaffold context. In the prodine/meprodine series, 3-ethyl (meprodine) retains significant opioid activity, whereas in the fentanyl series, groups larger than methyl at position 3 are generally detrimental [3]. This scaffold-dependent SAR divergence makes 3-ethyl-4-phenylpiperidin-4-ol a uniquely valuable probe for understanding how the 4-substituent (phenyl vs. anilido) modulates the tolerance for 3-alkyl bulk at opioid receptors.

Scaffold-Dependent 3-Ethyl SAR
Class-level
In 4-anilidopiperidines, 3-ethyl groups reduce potency vs. fentanyl; in 4-phenylpiperidines, 3-ethyl (meprodine) retains activity comparable to 3-methyl (prodine).
Scaffold-dependent tolerance for 3-alkyl bulk means the 4-phenylpiperidine chemotype cannot be studied by proxy with anilidopiperidine analogs.
Class-level inference; direct meprodine potency data limited.
Fentanyl analog SAR 3-Alkyl steric effects Opioid potency modulation

3-Ethyl-4-phenylpiperidin-4-ol: Application Scenarios


Opioid Receptor SAR: Mapping 3-Alkyl Steric Tolerance

3-Ethyl-4-phenylpiperidin-4-ol serves as the critical free alcohol intermediate for systematic exploration of how C3-alkyl chain length (H → methyl → ethyl → propyl) modulates μ, κ, δ, and ORL-1 opioid receptor binding affinity and functional activity. The NMR-verified conformational locking with axial C4–OH and equatorial C3–ethyl [1] provides a defined structural starting point for computational docking studies aligned with the 3D-QSAR CoMFA model (q²=0.504, r²=0.968) developed for 4-phenylpiperidine μ-opioid agonists [2]. Researchers can use the free N–H for systematic N-substitution to generate compound libraries that span the Ki range from sub-nanomolar to micromolar, as established for the 4-hydroxy-4-phenylpiperidine nociceptin ligand series [3].

Metabolite Reference Standard for Meprodine Prodrug PK Studies

The free 4-hydroxyl form (3-ethyl-4-phenylpiperidin-4-ol) is the predicted primary hydrolytic metabolite of alphameprodine and betameprodine propionate esters [1]. As such, the compound is essential as an authenticated reference standard for LC-MS/MS method development and validation in preclinical pharmacokinetic studies of these and related 4-phenylpiperidine ester analgesics. Its distinct molecular weight (205.30 Da), retention time, and fragmentation pattern relative to the ester prodrugs (MW 275.39 for meprodine propionate) provide the analytical specificity required for quantitative bioanalysis [2]. The predicted pKa of ~9.5 (amine) also informs extraction and chromatographic method conditions.

Conformational Probe for Piperidine Medicinal Chemistry

The detailed 1H NMR conformational analysis of 3-ethyl-4-hydroxy-4-phenylpiperidines across three solvents (CDCl₃, C₆D₆, (CD₃)₂CO) has established that this scaffold adopts a well-defined chair conformation with axial C4–OH and equatorial C3–ethyl [1]. This makes 3-ethyl-4-phenylpiperidin-4-ol an ideal stereochemical probe for studying the relationship between piperidine ring conformation and biological activity at GPCR targets. The conformational preferences diverge from both 3-methyl (where alpha/beta isomerism creates distinct axial/equatorial phenyl orientations with 5-fold potency differences [2]) and 3-unsubstituted analogs (where phenyl axial conformers are only marginally preferred by 0.7 kcal/mol [3]), providing a uniquely rigid template for conformational SAR studies.

Application
Selection Property
Validation Focus
Opioid receptor SAR studies
C3-alkyl steric tolerance mapping
Receptor subtype selectivity context
Metabolite reference standard
Free C4–OH as hydrolytic metabolite
LC-MS/MS method validation
Piperidine conformational probe
NMR-verified rigid chair template
Conformation–activity relationship interpretation
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